Home > Products > Screening Compounds P50512 > N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE -

N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

Catalog Number: EVT-4619316
CAS Number:
Molecular Formula: C23H30N4O
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ponatinib (as bromhydrate salt)

Compound Description: Ponatinib, specifically its bromhydrate salt, is a tyrosine-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) []. It exhibits potent inhibitory activity against native BCR-ABL, a tyrosine kinase implicated in CML, and notably, retains activity against the T315I gatekeeper mutant, which confers resistance to other CML therapies [].

Relevance: While structurally distinct from N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide, Ponatinib's mention in this context likely arises from its shared focus on targeting specific protein kinases and addressing drug resistance in cancer treatment []. The target compound also shares the 4-(4-methyl-1-piperazinyl)phenyl moiety with Ponatinib.

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide

Compound Description: This compound is part of a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides synthesized as potential therapeutic agents for Alzheimer’s disease []. These compounds were designed to inhibit butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. This particular derivative showed excellent inhibitory activity with an IC50 of 0.82 ± 0.001 μM, comparable to the reference standard Eserine [].

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D is a piperazine-based CCR5 antagonist developed as an HIV-1 inhibitor []. It exhibits potent and highly selective antagonism of the CCR5 receptor, a key co-receptor for HIV-1 entry into target cells []. This compound demonstrates favorable oral bioavailability in preclinical models [].

Relevance: This compound belongs to the same class of piperazine-based CCR5 antagonists as compound 2 []. It also shares the 4-methyl piperidine moiety with the target compound.

2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno­[2,3-b][1,5]­benzodiazepine (Olanzapine)

Compound Description: Olanzapine is an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder [, ]. It exists in different polymorphic forms, including a methanol solvate []. The crystal structures of these forms reveal a characteristic boat conformation of the central 1,5-diazepine ring and intermolecular interactions such as C—H⋯π and N—H⋯N hydrogen bonds [, ].

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933)

Compound Description: BN 80933 is a dual-action neuroprotective compound that inhibits neuronal nitric oxide synthase (nNOS) and possesses antioxidant properties []. This compound has demonstrated efficacy in reducing brain damage and improving neurological outcomes in models of cerebral ischemia []. Its mechanism of action involves mitigating the damaging effects of nitric oxide and reactive oxygen species, both implicated in neuronal death following ischemia [].

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634)

Compound Description: Sch-350634 represents an orally bioavailable, potent CCR5 antagonist developed as an HIV-1 inhibitor []. It exhibits potent inhibition of HIV-1 entry into target cells by selectively antagonizing the CCR5 co-receptor [].

Relevance: This compound belongs to the same class of piperazine-based CCR5 antagonists as compounds 2 and 3 []. It also shares the 4-methyl piperidine moiety with the target compound.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Compound Description: This compound, specifically its hydrochloride salts, exists as two enantiomers [(S)-(+)-1 and (R)-(-)-1] and has shown antihypertensive effects []. The (S)-(+)-enantiomer exhibits greater activity in inhibiting [3H]nimodipine binding to rat cardiac membrane homogenate, suggesting its potential as a calcium channel blocker [].

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

Compound Description: SCH 66712 acts as a potent and fairly selective mechanism-based inhibitor of the cytochrome P450 enzyme CYP2D6 []. It demonstrates time- and NADPH-dependent inactivation of CYP2D6 activity, with higher potency for the recombinant enzyme compared to human liver microsomes [].

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

Compound Description: Itraconazole is a triazole antifungal agent used to treat a variety of fungal infections []. It exists in different polymorphic forms [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective inhibitor of the protein kinase Akt, specifically designed to minimize cutaneous toxicity associated with this class of drugs []. It demonstrates a 24-fold selectivity for Akt1 over Akt2, potentially reducing keratinocyte apoptosis and improving the cutaneous safety profile [].

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

Compound Description: GSK962040 represents the first small molecule motilin receptor agonist clinical candidate []. It exhibits potent agonistic activity at both recombinant human and native rabbit motilin receptors, leading to increased amplitude of neuronal-mediated contractions in isolated gastric antrum tissue [].

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: FR255595 is a potent and orally active poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor identified through structure-based drug design and high-throughput screening []. It demonstrates neuroprotective effects in both in vitro and in vivo models by preventing PARP-1 overactivation and subsequent cell death induced by reactive oxygen species or neurotoxins like MPTP [].

N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960)

Compound Description: FK960 is a novel piperazine derivative under investigation for its potential as an antidementia drug [, ]. In preclinical studies, it has demonstrated the ability to improve memory deficits in various animal models of amnesia, including those induced by cholinergic blockade or aging [, ].

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels []. It demonstrated efficacy in preclinical models of rheumatoid arthritis, leading to its development as a clinical candidate for inflammatory diseases [].

N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides and N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)-2,4-pentadienamides

Compound Description: These series of acrylamides and pentadienamides were synthesized and evaluated for their antiallergic activity []. These compounds displayed more potent inhibitory activity against the passive cutaneous anaphylaxis reaction and 5-lipoxygenase compared to the parent compound 1a [(E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3- (3-pyridyl)acrylamide] [].

N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, which plays a role in migraine headaches []. It exhibits high affinity for the CGRP receptor, particularly the CGRP1 subtype composed of calcitonin receptor-like receptor (CL) and receptor activity modifying protein 1 (RAMP1), while showing much lower affinity for related AMY1(a) receptors [].

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)

Compound Description: MGCD0103 is an orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor []. It exhibits potent inhibitory activity against HDACs 1-3 and 11, leading to anticancer effects in vitro and in vivo [].

N-(4-((4-Benzhydryl piperazin-1-yl) methyl Carbamoyl) Phenyl) Furan-2-Carboxamide (BFC)

Compound Description: BFC acts as a mixed-type corrosion inhibitor for brass in hydrochloric acid, with its inhibition efficiency increasing at higher temperatures [].

(+/-)-4-amino-5-chloro-2-ethoxy- N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (Mosapride)

Compound Description: Mosapride is a gastroprokinetic agent that acts as a serotonin 5-HT4 receptor agonist []. Its enantiomers, while possessing similar pharmacological activity, can be synthesized and separated [].

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) []. It exhibits potent binding affinity and kinase inhibitory activity against both DDR1 and DDR2, suggesting its potential as an anti-inflammatory agent [].

2-(2-(4-(3-methylphenyl)1-piperazinyl)ethyl quinoline (Centhaquin)

Compound Description: Centhaquin is a centrally acting antihypertensive agent []. It lowers blood pressure without a negative impact on cardiac contractility, suggesting potential benefit in hypertensive patients with cardiac or renal complications [].

(±)-6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)- 1, 4-dihydro-4-oxoquinoline-3-carboxylic acid

Compound Description: This compound and its enantiomers are quinolone antimicrobial agents with activity against Gram-positive and Gram-negative bacteria, though with reduced potency compared to ciprofloxacin [].

2,3-dichloro-N-(4-(4-methyl-6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide (1c), 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamide (1d), 3-methyl-4-nitro-N-(4-(6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (2a) and 4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide (2d)

Compound Description: These compounds are 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives synthesized and evaluated for cardiotonic activity [].

Properties

Product Name

N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(pyrrolidin-1-ylmethyl)benzamide

Molecular Formula

C23H30N4O

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H30N4O/c1-25-14-16-27(17-15-25)22-10-8-21(9-11-22)24-23(28)20-6-4-19(5-7-20)18-26-12-2-3-13-26/h4-11H,2-3,12-18H2,1H3,(H,24,28)

InChI Key

ABGIGPGFKSEPBV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCC4

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.